tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate: is a chemical compound with the molecular formula C18H28N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-4-hydroxypiperidine-4-yl ethylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyl group can be reduced to form a primary amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary amine .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its piperidine ring is a common motif in many pharmaceuticals, and the presence of the carbamate group can enhance the compound’s stability and bioavailability .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
- tert-Butyl 2-(4-hydroxypiperidin-4-yl)acetate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (1-acetylpyrrolidin-3-yl) (methyl)carbamate
Uniqueness: tert-Butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate is unique due to the presence of both the benzyl and hydroxypiperidinyl groups. This combination provides a distinct set of chemical properties, making it valuable in various applications. Its structure allows for multiple functionalizations, enhancing its versatility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)20-12-9-19(23)10-13-21(14-11-19)15-16-7-5-4-6-8-16/h4-8,23H,9-15H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQFCTNCKGGCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCN(CC1)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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